Loratadine ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

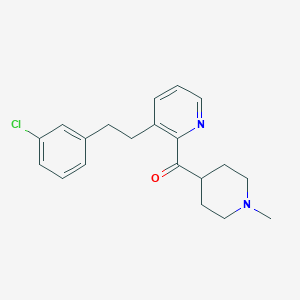

Loratadine ketone is a complex organic compound with a unique structure that combines a piperidine ring, a pyridine ring, and a chlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Loratadine ketone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine ring, and the attachment of the chlorophenyl group. Common synthetic routes may involve the use of reagents such as piperidine, pyridine, and chlorobenzene derivatives under specific reaction conditions, including controlled temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and purification methods is crucial to achieving the desired quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Loratadine ketone can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres. Substitution reactions may be facilitated by the presence of catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.

Applications De Recherche Scientifique

Loratadine ketone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways and its use as a drug candidate.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of Loratadine ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Difluorobenzophenone: This compound has a similar structure with a benzophenone core and fluorine substituents.

Noble Gas Compounds: These compounds, although chemically distinct, share some similarities in terms of their reactivity and applications.

Uniqueness

Loratadine ketone is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in scientific research.

Activité Biologique

Loratadine ketone, a derivative of the well-known antihistamine loratadine, has garnered attention for its potential biological activities beyond its primary use in treating allergic conditions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and comparative efficacy in various biological models.

Overview of Loratadine and Its Metabolites

Loratadine is classified as a second-generation antihistamine, primarily acting as an inverse agonist at peripheral H1 receptors. Its major active metabolite, descarboethoxyloratadine, exhibits significantly higher potency—approximately four times that of loratadine itself . The pharmacokinetics of loratadine involve extensive first-pass metabolism in the liver, primarily through cytochrome P450 enzymes (CYP3A4 and CYP2D6) which convert it into its active forms .

Table 1: Pharmacokinetic Properties of Loratadine and Its Metabolite

| Parameter | Loratadine | Descarboethoxyloratadine |

|---|---|---|

| Half-Life | 8-14 hours | 17-24 hours |

| Peak Serum Concentration | 1-2 hours post-dose | 1.5-3.5 hours post-dose |

| Bioavailability | High | High |

This compound operates primarily through its interaction with H1 histamine receptors located on various cell types, including epithelial and immune cells. By binding to these receptors, it effectively reduces the symptoms associated with allergic reactions such as rhinorrhea and urticaria. Unlike first-generation antihistamines, loratadine does not readily cross the blood-brain barrier, thus minimizing central nervous system side effects like sedation .

Biological Activity Beyond Antihistamine Effects

Recent studies have indicated that loratadine and its derivatives may possess additional biological activities that could be beneficial in other therapeutic areas:

- Antiallergic Activity : this compound has been shown to inhibit bronchospasm induced by allergens in animal models. In guinea pigs, it demonstrated a significant reduction in histamine-induced bronchoconstriction compared to other antihistamines like terfenadine .

- Anticancer Potential : Research indicates that certain analogs of loratadine exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the loratadine structure can enhance its activity against cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Anticancer Activity

In a study examining the effects of loratadine analogs on human cancer cell lines, researchers found that specific structural modifications increased cytotoxicity against breast cancer cells by inducing apoptosis. The study highlighted the importance of molecular structure in determining biological activity and suggested further exploration into the therapeutic potential of loratadine derivatives in oncology .

Comparative Efficacy in Clinical Studies

Clinical evaluations have consistently demonstrated the efficacy of loratadine in managing allergic symptoms. A notable study assessed its effectiveness against placebo and other antihistamines over a 24-hour period. The results indicated that loratadine significantly reduced wheal and flare responses within two hours post-administration, with effects lasting up to 36 hours .

Table 2: Comparative Efficacy of Antihistamines in Clinical Trials

| Antihistamine | Onset of Action | Duration of Action | Efficacy (Wheal Suppression) |

|---|---|---|---|

| Loratadine | 1-3 hours | Up to 36 hours | Significant |

| Cetirizine | 1 hour | Up to 24 hours | Moderate |

| Diphenhydramine | 15-30 minutes | 4-6 hours | High |

Propriétés

IUPAC Name |

[3-[2-(3-chlorophenyl)ethyl]pyridin-2-yl]-(1-methylpiperidin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O/c1-23-12-9-17(10-13-23)20(24)19-16(5-3-11-22-19)8-7-15-4-2-6-18(21)14-15/h2-6,11,14,17H,7-10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWTYYOASANXND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone in the synthesis of Loratadine?

A1: This compound serves as a crucial precursor in the multi-step synthesis of Loratadine [, ]. Specifically, it undergoes further reactions, including hydrolysis, to ultimately yield Loratadine. This synthetic route, utilizing novel oxazoline intermediates, offers a potentially advantageous pathway for Loratadine production.

Q2: Can you elaborate on the specific reaction involving (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone in the synthesis of Loratadine as described in the research?

A2: The research outlines a process where [2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methyl-pyridine is reacted with 3-chlorobenzyl chloride, and subsequently treated with a Grignard reagent of 4-chloro-N-methyl-piperidine. This sequence ultimately yields (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone] [, ]. This compound then undergoes hydrolysis as a critical step towards obtaining the final product, Loratadine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.